molecular formula C26H32N4O2S B2770805 2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-77-4

2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2770805
CAS No.: 863558-77-4
M. Wt: 464.63
InChI Key: UCRLWRIXZNOJLU-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
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Biological Activity

2,4,6-Trimethyl-N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide, identified by its CAS number 932970-85-9, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H29N3O4S2C_{21}H_{29}N_{3}O_{4}S_{2}, with a molecular weight of 451.6 g/mol. Its structure includes a benzenesulfonamide moiety linked to a piperazine derivative, which is known for its diverse biological activities.

PropertyValue
CAS Number932970-85-9
Molecular FormulaC21H29N3O4S2
Molecular Weight451.6 g/mol

Research indicates that compounds similar to this compound can influence several biochemical pathways:

  • Phospholipase C Activation : Studies have shown that related sulfonamide compounds activate phospholipase C, leading to increased intracellular calcium levels. This mechanism is crucial for various cellular responses, including apoptosis and muscle contraction .
  • Calcium Influx Modulation : The compound may enhance calcium influx from both intra- and extracellular stores, which is significant for vascular smooth muscle reactivity .
  • Apoptotic Pathways : The increase in cytoplasmic calcium concentration can trigger apoptotic pathways, suggesting potential applications in cancer therapy .

Biological Activity and Therapeutic Implications

The biological activity of this compound has been evaluated in various contexts:

Anticonvulsant Activity

A study involving N-phenyl derivatives indicated that related compounds exhibit anticonvulsant properties in animal models. These findings suggest that modifications to the piperazine structure could enhance efficacy against seizures .

Cancer Research

Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives tested against various cancer cell lines demonstrated significant inhibitory effects on cell growth . The potential for this compound to act as an anticancer agent warrants further investigation.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

  • Study on Vascular Smooth Muscle : In isolated rat tail arteries, the presence of similar sulfonamides shifted concentration-response curves significantly to the left, indicating enhanced muscle reactivity .
  • Anticancer Activity Assessment : Research has demonstrated that derivatives can inhibit specific kinases involved in cancer progression. For example, one compound displayed an IC50 value of 0.95 nM against BRAF (V600E), highlighting the potential for targeted cancer therapies .

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-20-16-21(2)26(22(3)17-20)33(31,32)28-19-25(23-8-7-11-27-18-23)30-14-12-29(13-15-30)24-9-5-4-6-10-24/h4-11,16-18,25,28H,12-15,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLWRIXZNOJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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